molecular formula C14H11Cl2NO B337216 N-(3,5-dichlorophenyl)-2-methylbenzamide

N-(3,5-dichlorophenyl)-2-methylbenzamide

Cat. No.: B337216
M. Wt: 280.1 g/mol
InChI Key: MDYDBVFTNMPYOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C14H11Cl2NO and its molecular weight is 280.1 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H11Cl2NO

Molecular Weight

280.1 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-methylbenzamide

InChI

InChI=1S/C14H11Cl2NO/c1-9-4-2-3-5-13(9)14(18)17-12-7-10(15)6-11(16)8-12/h2-8H,1H3,(H,17,18)

InChI Key

MDYDBVFTNMPYOL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to N-(3,5-dichlorophenyl)-2-methylbenzamide: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of N-(3,5-dichlorophenyl)-2-methylbenzamide, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in peer-reviewed literature for this specific molecule, this document synthesizes information from established chemical principles and data from closely related structural analogs. The protocols and characterization data presented herein are predictive and intended to serve as a robust starting point for researchers.

Core Molecular Attributes

N-(3,5-dichlorophenyl)-2-methylbenzamide is a member of the N-phenylbenzamide class of compounds, characterized by a central amide linkage connecting a 2-methylbenzoyl group and a 3,5-dichlorophenyl group. The strategic placement of the methyl group and chlorine atoms is expected to significantly influence the molecule's conformational geometry, solubility, and biological activity.

Molecular Formula and Weight

Based on its constituent atoms, the molecular formula and weight have been determined.

PropertyValue
Molecular Formula C₁₄H₁₁Cl₂NO
Molecular Weight 280.15 g/mol
Exact Mass 279.0218 g/mol

These values are calculated based on the chemical structure and are consistent with data for isomeric compounds such as N-(3,5-dichlorophenyl)-4-methylbenzamide.

Chemical Structure

The structural representation of N-(3,5-dichlorophenyl)-2-methylbenzamide is crucial for understanding its chemical reactivity and potential biological interactions.

Caption: Proposed two-step synthesis of N-(3,5-dichlorophenyl)-2-methylbenzamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Methylbenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylbenzoic acid.

  • Slowly add an excess of thionyl chloride (SOCl₂) (approximately 2-3 equivalents) to the flask at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 79°C) for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.

  • After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2-methylbenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of N-(3,5-dichlorophenyl)-2-methylbenzamide

  • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dichloroaniline in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as pyridine or triethylamine (approximately 1.1-1.2 equivalents), to the solution to act as an acid scavenger.

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add the crude 2-methylbenzoyl chloride (1.0 equivalent) dissolved in a minimal amount of the same anhydrous solvent to the cooled aniline solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base and aniline, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Predicted Spectroscopic and Physical Properties

The following spectroscopic data are predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, a singlet for the amide proton (which may be broad), and a singlet for the methyl protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms and the amide group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group, the methyl carbon, and the aromatic carbons.

Infrared (IR) Spectroscopy

Key expected IR absorption bands include:

  • N-H stretch: A sharp peak around 3300 cm⁻¹.

  • C=O stretch (Amide I): A strong absorption band in the region of 1650-1680 cm⁻¹.

  • N-H bend (Amide II): A band around 1530-1550 cm⁻¹.

  • C-Cl stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two chlorine atoms (a cluster of peaks at M, M+2, and M+4 with a ratio of approximately 9:6:1) would be a definitive feature for confirming the presence of the two chlorine atoms.

Physical Properties
PropertyPredicted Value
Physical State White to off-white solid
Melting Point Data not available; expected to be a crystalline solid with a defined melting point.
Solubility Expected to be poorly soluble in water, but soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Potential Applications and Biological Significance

While specific biological activities for N-(3,5-dichlorophenyl)-2-methylbenzamide have not been reported, the N-phenylbenzamide scaffold is present in numerous compounds with a wide range of pharmacological activities. [1]The presence of dichlorinated phenyl rings is often associated with enhanced biological potency in various classes of compounds. For instance, some N-phenylbenzamide derivatives have shown potential as antischistosomal and antiviral agents. [1] The specific substitution pattern of this molecule makes it a valuable candidate for screening in various biological assays, particularly in the fields of oncology, infectious diseases, and inflammation. The 2-methyl group may influence the molecule's conformation and its ability to fit into protein binding pockets, potentially leading to unique biological activities compared to its other isomers.

Conclusion

This technical guide provides a foundational understanding of N-(3,5-dichlorophenyl)-2-methylbenzamide, a compound with significant potential for further research and development. The outlined synthetic protocol offers a reliable method for its preparation, and the predicted analytical data provides a basis for its characterization. As with any novel compound, the experimental determination of its properties and biological activities is essential for validating these predictions and exploring its full potential in scientific applications.

References

  • ChemDiv. (n.d.). Compound N-(3,5-dichlorophenyl)-4-methylbenzamide.
  • BenchChem. (2025). Discovery of 4-Amino-N-(3,5-dichlorophenyl)benzamide Analogs: A Technical Guide.
  • BenchChem. (2025). Spectroscopic Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide: A Technical Guide.
  • Gowda, B. T., et al. (2008). N-(3,5-Dichlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1243.
  • ResearchGate. (2020). Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. Journal of Chemical Crystallography.

Sources

Therapeutic Potential of N-(3,5-dichlorophenyl)-2-methylbenzamide: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The benzamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Within this class, molecules featuring a dichlorinated phenyl ring often exhibit enhanced potency and favorable pharmacokinetic properties. This guide focuses on the specific, yet underexplored, compound N-(3,5-dichlorophenyl)-2-methylbenzamide. While direct biological data on this molecule is sparse, its structural components suggest significant therapeutic potential. This document serves as a technical roadmap for researchers, outlining a plausible synthesis, proposing potential biological targets based on structurally related compounds, and detailing a comprehensive strategy for its preclinical evaluation. By synthesizing data from analogous structures, we provide a robust framework for unlocking the medicinal chemistry potential of this promising scaffold.

Introduction: The Benzamide Scaffold in Drug Discovery

Benzamides are a class of compounds characterized by a carboxamide group attached to a benzene ring. Their prevalence in approved drugs is a testament to their versatility. The amide bond is a stable, planar unit capable of acting as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with protein targets. The attached aromatic rings provide a platform for a multitude of substitutions that can fine-tune the molecule's steric, electronic, and lipophilic properties.

The N-(3,5-dichlorophenyl) moiety, in particular, is a recurring motif in bioactive compounds. The chlorine atoms can increase lipophilicity, which may enhance membrane permeability, and can form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its role in ligand-receptor binding. When combined with a 2-methylbenzoyl group, the resulting molecule, N-(3,5-dichlorophenyl)-2-methylbenzamide, presents a unique conformational and electronic profile. The ortho-methyl group can induce a twist in the molecule, potentially locking it into a bioactive conformation and improving selectivity for its target. This guide will explore the untapped potential of this specific chemical entity.

Synthesis and Characterization

A logical and efficient synthesis of N-(3,5-dichlorophenyl)-2-methylbenzamide can be designed based on established amide coupling methodologies.[1][2] The most direct approach involves the reaction of 2-methylbenzoyl chloride with 3,5-dichloroaniline.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from commercially available 2-methylbenzoic acid.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling A 2-Methylbenzoic Acid B 2-Methylbenzoyl Chloride A->B  Thionyl Chloride (SOCl₂)  DMF (cat.), Toluene, Reflux D N-(3,5-dichlorophenyl)- 2-methylbenzamide B->D  Pyridine, DCM  Room Temperature C 3,5-Dichloroaniline C->D

Caption: Proposed two-step synthesis of N-(3,5-dichlorophenyl)-2-methylbenzamide.

Experimental Protocol: Synthesis of N-(3,5-dichlorophenyl)-2-methylbenzamide

Disclaimer: This protocol is a proposed methodology and should be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.

Step 1: Synthesis of 2-Methylbenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylbenzoic acid (1.0 eq).

  • Add anhydrous toluene as the solvent.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 2-3 hours, monitoring for the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2-methylbenzoyl chloride is a yellow to brown oil and can often be used in the next step without further purification.

Step 2: Synthesis of N-(3,5-dichlorophenyl)-2-methylbenzamide

  • In a separate flask, dissolve 3,5-dichloroaniline (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM).

  • Add a non-nucleophilic base, such as pyridine or triethylamine (1.5 eq), to the solution to act as an acid scavenger.

  • Cool the mixture in an ice bath to 0°C.

  • Dissolve the crude 2-methylbenzoyl chloride from Step 1 in a small amount of anhydrous DCM.

  • Add the 2-methylbenzoyl chloride solution dropwise to the cooled aniline solution with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(3,5-dichlorophenyl)-2-methylbenzamide.

Characterization

The identity and purity of the final compound must be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons on both rings (with characteristic splitting patterns), the amide proton (a broad singlet), and the methyl group protons (a singlet).
¹³C NMR Resonances for all unique carbon atoms, including the carbonyl carbon, aromatic carbons, and the methyl carbon.
FT-IR Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and C-Cl stretching.
HRMS The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₄H₁₁Cl₂NO.
Melting Point A sharp melting point range, indicating high purity.

Potential Therapeutic Targets and Mechanisms of Action

By analyzing the biological activities of structurally similar compounds, we can hypothesize potential therapeutic applications for N-(3,5-dichlorophenyl)-2-methylbenzamide.

A. Antimicrobial Activity

A series of N-aryl-cinnamamides containing dichlorophenyl moieties have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] The lipophilic nature of the chlorinated rings is believed to facilitate penetration of the bacterial cell membrane.

Hypothesized Mechanism: The compound could disrupt bacterial cell membrane integrity or inhibit essential bacterial enzymes. The N-(3,5-dichlorophenyl)-2-methylbenzamide core could serve as a scaffold for developing novel antibiotics.

Experimental Validation:

  • Minimum Inhibitory Concentration (MIC) Assay: This is the foundational experiment to determine the antimicrobial potency.

Protocol: MIC Determination via Broth Microdilution
1. Preparation: Prepare a stock solution of N-(3,5-dichlorophenyl)-2-methylbenzamide in DMSO. Create a series of two-fold dilutions in a 96-well plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
2. Inoculation: Add a standardized bacterial suspension (e.g., S. aureus) to each well. Include positive (no compound) and negative (no bacteria) controls.
3. Incubation: Incubate the plate at 37°C for 18-24 hours.
4. Analysis: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth. This can be determined by visual inspection or by measuring optical density (OD₆₀₀).
B. Kinase Inhibition

Protein kinases are critical regulators of cellular signaling and are major targets in oncology. The discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[2][4][5]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine as a potent Src kinase inhibitor highlights that dichlorophenyl groups can be key pharmacophores for binding within the ATP-binding pocket of kinases.[6]

Hypothesized Mechanism: The N-(3,5-dichlorophenyl)-2-methylbenzamide scaffold could act as a "hinge-binder," a common motif in kinase inhibitors. The amide N-H group can form hydrogen bonds with the kinase hinge region, while the dichlorophenyl group occupies a hydrophobic pocket.

G cluster_0 Hypothetical Kinase Inhibition node1 Growth Factor Receptor Tyrosine Kinase (RTK) node2 ATP Kinase Domain node1:f1->node2:f1 Dimerization & Autophosphorylation node3 Substrate Protein node2:f1->node3:f0 Phosphorylation node4 Phosphorylated Substrate Cellular Response (Proliferation, Survival) node3->node4:f0 inhibitor N-(3,5-dichlorophenyl) -2-methylbenzamide inhibitor->node2:f0 Competes with ATP G cluster_0 ADME Process A Absorption (e.g., Gut) D Distribution (Bloodstream -> Tissues) A->D M Metabolism (e.g., Liver) D->M E Excretion (e.g., Kidney, Bile) D->E Target Site of Action D->Target Therapeutic Effect M->E

Caption: The interconnected processes of drug Absorption, Distribution, Metabolism, and Excretion (ADME).

Tier 1: In Vitro ADME Screening

Early-stage assays are crucial for identifying potential liabilities.

Parameter Experimental Method Goal / Desired Outcome
Aqueous Solubility Kinetic or thermodynamic solubility assay (e.g., nephelometry).> 10 µM. Poor solubility can hinder absorption and lead to unreliable assay results.
Cell Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assay.High permeability. Predicts the potential for oral absorption.
Metabolic Stability Incubation with liver microsomes or hepatocytes. Measure compound disappearance over time via LC-MS.Moderate to high stability. A very short half-life may preclude effective in vivo dosing.
Plasma Protein Binding Equilibrium dialysis or ultrafiltration.Moderate binding. Very high binding (>99.9%) can limit the free drug available to act on the target. [7]
CYP450 Inhibition Fluorogenic or LC-MS-based assays for major CYP isoforms (e.g., 3A4, 2D6, 2C9).IC₅₀ > 10 µM. To avoid potential drug-drug interactions.

Structure-Activity Relationships and Future Directions

N-(3,5-dichlorophenyl)-2-methylbenzamide is a foundational starting point. A systematic medicinal chemistry campaign would explore how modifications to its structure impact biological activity and ADME properties.

  • 2-Methyl Group: The position of this group is critical. Moving it to the 3- or 4-position would alter the dihedral angle between the two rings, which could significantly impact target binding. Replacing it with other small alkyl groups (ethyl, isopropyl) or electron-withdrawing groups (CF₃) could probe steric and electronic requirements.

  • 3,5-Dichloro Substitution: This pattern is known to be favorable in many contexts. However, exploring other substitution patterns (e.g., 2,4-dichloro, 3,4-dichloro) could improve potency or reduce off-target effects. Replacing chlorine with other halogens (Br, F) or with a trifluoromethyl group could also be investigated.

  • Benzoyl Ring: Introduction of small substituents (e.g., fluorine, methoxy) on this ring could modulate electronic properties and provide new vectors for interaction with the target protein.

Conclusion

While N-(3,5-dichlorophenyl)-2-methylbenzamide is not an established therapeutic agent, a thorough analysis of its chemical architecture in the context of modern medicinal chemistry provides a compelling case for its investigation. Its straightforward synthesis and the known bioactivity of its core components suggest high potential, particularly in the areas of antimicrobial and kinase inhibitor development. The experimental workflows and strategic considerations outlined in this guide offer a clear and logical path for researchers to systematically evaluate this compound, potentially leading to the discovery of a novel class of therapeutic agents.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 799096, N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide. Retrieved from [Link]

  • Wang, Y., et al. (2020). Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. Journal of Chemical Crystallography. Available from: [Link]

  • Kos, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Molecules. Available from: [Link]

  • Gallagher, J. F., et al. (2020). Synthesis of 3,5-dichlorobenzamide derivatives. ResearchGate. Available from: [Link]

  • PubChem. (n.d.). 3,5-dichloro-n-[(1s)-2-[[1-[(3,4-dichlorophenyl)methyl]-4-piperidyl]methylamino]-1-methyl-2-oxo-ethyl]benzamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN112142620A - Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide.
  • Li, P., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Available from: [Link]

  • Erion, M. D., et al. (2014). Discovery of 2‑[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6- dihydropyridazin-3-yloxy)phenyl]. Journal of Medicinal Chemistry.
  • Gowda, B. T., et al. (2008). N-(3,5-Dichlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • ResearchGate. (n.d.). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzot[2][4][5]riazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Retrieved from [Link]

  • MDPI. (2022). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3,5-Dichloro-N-(1,1-dimethylethyl)benzamide - Exposure. Retrieved from [Link]

  • Hilal-Dandan, R., & Knollmann, B. C. (Eds.). (2021). Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 14th Edition. McGraw-Hill Education. Retrieved from [Link]

  • ACS Publications. (2025). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-dichloro-n-(2-methyl-3-oxobutan-2-yl)benzamide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021001858A1 - Improved process for the preparation of 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid.
  • American Epilepsy Society. (2012). PHARMACOKINETICS-OF-N-DESMETHYLCLOBAZAM--THE-ACTIVE-AND-PRIMARY-METABOLITE-OF-CLOBAZAM. Retrieved from [Link]

Sources

Structure-activity relationship (SAR) of N-(3,5-dichlorophenyl)-2-methylbenzamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & SAR Guide Subject: Medicinal Chemistry / Antimicrobial Drug Discovery Primary Target: Bacterial Cell Division Protein FtsZ (Filamenting temperature-sensitive mutant Z)[1][2]

Executive Summary: The "Twisted" Scaffold

In the landscape of antimicrobial discovery, the benzamide scaffold represents a privileged structure, particularly for targeting the bacterial cell division protein FtsZ . This guide focuses on the specific pharmacophore of N-(3,5-dichlorophenyl)-2-methylbenzamide , a representative lead structure that illustrates a critical medicinal chemistry principle: Conformational Restriction via Ortho-Substitution. [1][2]

Unlike planar benzamides, the inclusion of the 2-methyl group (ortho-toluic moiety) introduces a steric clash that forces the amide bond and the phenyl ring out of coplanarity.[1][2] This "twisted" conformation is bio-energetically favorable for binding into the hydrophobic cleft of FtsZ, a target essential for Z-ring assembly and bacterial cytokinesis.

This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, providing rationales for the 3,5-dichloro substitution pattern, the amide linker, and the critical role of the ortho-methyl "lock."

The Pharmacophore: Mechanistic SAR Analysis

The biological activity of N-(3,5-dichlorophenyl)-2-methylbenzamide is driven by three distinct structural domains. Below is the breakdown of their contributions to binding affinity and metabolic stability.

Ring A: The Hydrophobic Anchor (3,5-Dichlorophenyl)

The 3,5-dichloro substitution pattern is not arbitrary; it is an optimized motif for interacting with the hydrophobic pocket of the target protein (typically the inter-domain cleft of FtsZ).[2]

  • Lipophilicity (

    
     effects):  The two chlorine atoms significantly increase 
    
    
    
    , enhancing membrane permeability (essential for reaching cytoplasmic FtsZ).[2]
  • Electronic Effects (

    
     effects):  Chlorines are electron-withdrawing (induction).[1][2] This reduces the electron density of the phenyl ring, potentially strengthening 
    
    
    
    -stacking interactions with electron-rich residues (e.g., Phenylalanine or Tyrosine) in the binding pocket.[2]
  • Metabolic Blockade: The 3,5-positions are common sites for oxidative metabolism (CYP450).[1][2] Halogenation blocks these sites, extending the half-life (

    
    ) of the molecule.[2]
    
The Linker: Amide Bond

The amide bond acts as the rigid connector but also plays a dual role:

  • Hydrogen Bonding: The N-H serves as a critical Hydrogen Bond Donor (HBD) to backbone carbonyls within the target active site.[1][2]

  • Geometry: The partial double-bond character limits rotation, but the amide itself remains planar.[1]

Ring B: The Conformational Lock (2-Methylphenyl)

This is the most critical feature of this specific analog.[1][2]

  • The "Ortho Effect": A simple benzamide (without the 2-methyl) allows free rotation, often adopting a planar conformation to maximize conjugation.[1][2]

  • Steric Clash: The 2-methyl group sterically clashes with the amide carbonyl oxygen or the amide proton (depending on the rotamer).[1][2] This forces the Ring B to twist relative to the amide plane (dihedral angle

    
     30–60°).[2]
    
  • Entropic Advantage: By pre-organizing the molecule into this twisted conformation—which matches the bioactive conformation found in the FtsZ binding pocket—the "entropy penalty" upon binding is reduced, significantly improving affinity (

    
    ).
    

Visualizing the SAR Logic

The following diagram illustrates the decision tree and SAR logic for optimizing this scaffold.

SAR_Logic Scaffold N-(3,5-dichlorophenyl)-2-methylbenzamide RingA Ring A: 3,5-Dichloro Scaffold->RingA RingB Ring B: 2-Methyl Scaffold->RingB Linker Amide Linker Scaffold->Linker Lipophilicity Increase Lipophilicity (Membrane Permeability) RingA->Lipophilicity MetStab Block Metabolism (CYP450 Protection) RingA->MetStab Twist Steric Clash (Ortho-Methyl) Forces Non-Planarity RingB->Twist Hbond H-Bond Donor (NH) Essential for Binding Linker->Hbond BioIso Bioisostere Risk: Esters/Ethers lose activity Linker->BioIso PreOrg Pre-organization (Reduces Entropy Cost) Twist->PreOrg

Caption: SAR Decision Tree highlighting the critical "Twist" mechanism enforced by the ortho-methyl group.

Synthesis Protocol: Acid Chloride Coupling

To synthesize N-(3,5-dichlorophenyl)-2-methylbenzamide with high purity, a standard acid chloride coupling is preferred over carbodiimide coupling (EDC/NHS) due to the steric hindrance of the 2-methyl group.[1][2]

Reagents[1][2]
  • Reactant A: 3,5-Dichloroaniline (1.0 eq)[1][2]

  • Reactant B: 2-Methylbenzoyl chloride (1.1 eq)[1][2]

  • Base: Triethylamine (TEA) or Pyridine (1.2 eq)[1][2]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1][2]

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 3,5-dichloroaniline (5 mmol) in anhydrous DCM (20 mL). Add TEA (6 mmol) and cool to 0°C in an ice bath.

  • Addition: Add 2-methylbenzoyl chloride (5.5 mmol) dropwise over 10 minutes. Note: The reaction is exothermic.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1][2]

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract the organic layer, wash with 1M HCl (to remove unreacted amine), then brine.

  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from Ethanol/Water to yield white needle-like crystals.[1][2]
    

Biological Evaluation: FtsZ GTPase Assay

To validate the activity of the synthesized analogs, a GTPase activity assay is the gold standard. FtsZ is a GTPase; inhibitors stabilize the protein but inhibit the hydrolysis of GTP required for filament dynamics.

Protocol Overview
  • Objective: Measure the inhibition of phosphate release during GTP hydrolysis.

  • Detection: Malachite Green Phosphate Assay (Colorimetric).

Experimental Workflow
  • Protein Prep: Recombinant S. aureus or E. coli FtsZ is diluted in polymerization buffer (50 mM MES, 50 mM KCl, 5 mM

    
    , pH 6.5).
    
  • Incubation: Incubate FtsZ (5 µM) with the test compound (DMSO stock, varying concentrations 0.1 – 100 µM) for 10 minutes at 25°C.

  • Initiation: Add GTP (1 mM) to start the reaction.[1][2]

  • Termination: After 30 minutes, add Malachite Green reagent (molybdate/vanadate).

  • Readout: Measure Absorbance at 620 nm (

    
    ). Lower absorbance = Higher Inhibition.[1][2]
    
Data Presentation Template

When reporting results for this scaffold, structure your data as follows:

Compound IDR1 (Ring A)R2 (Ring B)MIC (

g/mL) S. aureus
GTPase

(

M)
LogP (Calc)
Lead (1) 3,5-di-Cl 2-Me 0.5 1.2 4.2
Analog 23,5-di-ClH>64 (Inactive)>1003.8
Analog 33-Cl2-Me4.015.63.5
Analog 43,5-di-F2-Me2.08.43.1

Key Insight: Analog 2 (removing the 2-methyl) typically results in a drastic loss of potency, confirming the necessity of the "twisted" conformation.[2]

Synthesis & Testing Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biological Validation Step1 Reactant Prep (Anhydrous DCM) Step2 Coupling (Acid Chloride + Amine) Step1->Step2 Step3 Purification (Recrystallization) Step2->Step3 Assay1 GTPase Assay (Target Engagement) Step3->Assay1 Pure Compound Assay2 MIC Determination (Phenotypic Screen) Assay1->Assay2 If IC50 < 10 uM Assay3 Cytotoxicity (Mammalian Cell Line) Assay2->Assay3 If MIC < 4 ug/mL

Caption: Integrated workflow from chemical synthesis to hierarchical biological validation.

References

  • Haydon, D. J., et al. (2008). "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity." Science, 321(5896), 1673-1675.[2] Link

  • Straniero, V., et al. (2020). "Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold." Antibiotics, 9(4), 176.[2] Link[1][2]

  • Kaul, M., et al. (2013). "FtsZ-targeting benzamide antibiotics: Synthesis and structure-activity relationships."[1][2] Journal of Medicinal Chemistry, 56(24), 10033-10044.[2] Link[1][2]

  • Bi, F., et al. (2018). "Discovery of novel benzamides as FtsZ inhibitors with potent antibacterial activity." Bioorganic & Medicinal Chemistry Letters, 28(10), 1958-1962.[2] Link

Sources

Methodological & Application

Application Note: Strategic Synthesis of N-(3,5-dichlorophenyl)-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Orthogonal Synthetic Challenges: Steric Hindrance & Electronic Deactivation[1][2][3][4]

Executive Summary

The synthesis of N-(3,5-dichlorophenyl)-2-methylbenzamide presents a classic "perfect storm" in amide coupling: the convergence of a sterically hindered electrophile with an electron-deficient nucleophile.[1][2][3][4] Standard carbodiimide protocols (e.g., EDC/HOBt) frequently result in stalled reactions, low conversion, or excessive byproduct formation.[2][4]

This Application Note provides a technical roadmap for overcoming these barriers. We evaluate and detail three high-probability synthetic routes: Propylphosphonic Anhydride (T3P®) , HATU , and the Acid Chloride method.[2][4] Emphasis is placed on reaction kinetics, ease of workup, and scalability.[2][4]

The Chemical Challenge: A Structural Analysis

To select the correct reagent, one must first diagnose the substrate limitations.

ComponentStructureConstraintImpact on Synthesis
Acid 2-Methylbenzoic acid (o-Toluic acid)Steric Hindrance: The ortho-methyl group blocks the trajectory of the incoming nucleophile (Burgi-Dunitz angle) toward the carbonyl carbon.[1][2][3][4]Significantly reduces the rate of nucleophilic attack (

).
Amine 3,5-Dichloroaniline Electronic Deactivation: Two chlorine atoms exert a strong inductive effect (-I), delocalizing the nitrogen lone pair.[1][2][4]Low Nucleophilicity: The pKa of the conjugate acid is approx. ~2.35, making it a "dead" amine compared to aniline (pKa ~4.6).[2][4]

The Consequence: The activation energy for this coupling is exceptionally high. The activated ester intermediate must be reactive enough to capture the weak amine but stable enough not to decompose before the slow, sterically hindered attack occurs.

Reagent Selection Matrix

We recommend the following decision matrix based on scale, safety, and purification requirements.

ReagentSelection Start Start: N-(3,5-dichlorophenyl)-2-methylbenzamide Scale Primary Constraint? Start->Scale Discovery Discovery Scale (<1g) Speed > Cost Scale->Discovery Small Scale Process Process Scale (>100g) Cost & Safety Scale->Process Large Scale HATU Route A: HATU/HOAt (High Reactivity) Discovery->HATU Standard T3P Route B: T3P (50% in EtOAc) (Green & Scalable) Discovery->T3P Alt. Choice Process->T3P Preferred (Safety) AcidCl Route C: Acid Chloride (Brute Force) Process->AcidCl Lowest Cost

Figure 1: Decision matrix for reagent selection based on operational scale.

Detailed Protocols
Protocol A: The Modern Standard (T3P - Propylphosphonic Anhydride)

Best For: Scalability, ease of workup, and safety.[2] Mechanism: T3P acts as a dehydrating agent, driving the equilibrium toward the amide. Its byproducts are water-soluble, eliminating the need for column chromatography in many cases.[1][2][4]

Materials:

  • 2-Methylbenzoic acid (1.0 equiv)[1][2][3][4]

  • 3,5-Dichloroaniline (1.1 equiv)[1][2][3][4]

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)[1][2][3]

  • Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[2][3][4]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.[1][2][3][4][5]

Step-by-Step:

  • Dissolution: Charge a reaction vessel with 2-methylbenzoic acid (1.0 equiv) and 3,5-dichloroaniline (1.1 equiv) in EtOAc (5-10 volumes).

  • Base Addition: Add Pyridine (3.0 equiv).[3][4] Note: Pyridine often outperforms DIPEA for weak anilines by acting as both base and acyl-transfer catalyst.[1][2][3][4]

  • Activation: Cool the mixture to 0°C. Add T3P solution dropwise to control exotherm.

  • Reaction: Allow to warm to Room Temperature (RT). If conversion is slow after 4 hours, heat to reflux (EtOAc boiling point).[2][4] The thermal energy helps overcome the steric barrier of the o-methyl group.

  • Workup:

    • Wash organic layer with water (2x).[3][4]

    • Wash with 0.5M HCl (to remove excess pyridine/aniline).[3][4]

    • Wash with 10% NaHCO₃ (to remove unreacted acid).[3][4]

    • Dry over Na₂SO₄ and concentrate.[3][4]

  • Purification: Recrystallize from EtOH/Water if necessary.

Protocol B: The "Gold Standard" for Discovery (HATU)

Best For: Small-scale synthesis where yield is paramount and cost is secondary.[3][4] Mechanism: The 7-azabenzotriazole (HOAt) moiety provides a "neighboring group effect" (via the pyridine nitrogen) that stabilizes the active ester while accelerating the attack of the weak amine.

Materials:

  • 2-Methylbenzoic acid (1.0 equiv)[1][2][3][4]

  • 3,5-Dichloroaniline (1.0 equiv) - Use stoichiometric amounts to simplify purification.[1][2][3][4]

  • HATU (1.1 - 1.2 equiv)[1][2][3][4]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1][2][3][4]

  • Solvent: DMF (Anhydrous).[3][4]

Step-by-Step:

  • Activation: Dissolve 2-methylbenzoic acid in DMF. Add DIPEA and stir for 5 minutes.

  • Reagent Addition: Add HATU. The solution should turn yellow/orange. Stir for 15 minutes to form the O-At activated ester.[2][3][4]

  • Coupling: Add 3,5-dichloroaniline.

  • Conditions: Stir at RT for 12-24 hours. Note: Due to the steric hindrance, do not terminate early.

  • Workup:

    • Dilute reaction mixture with EtOAc (15x volume of DMF).[3][4]

    • Wash extensively with water and LiCl solution (to remove DMF).[3][4]

    • Standard acid/base washes as described in Protocol A.[3][4]

Protocol C: The "Brute Force" Method (Acid Chloride)

Best For: Stubborn substrates where HATU/T3P fails, or for cost-effective large-scale manufacturing.[1][2][3][4] Mechanism: Converts the hindered acid into the highly reactive acid chloride (


), which is sufficiently electrophilic to react with the deactivated aniline.

Step-by-Step:

  • Chlorination: Suspend 2-methylbenzoic acid in Toluene or DCM. Add Thionyl Chloride (

    
    , 1.5 equiv) and a catalytic drop of DMF.[2]
    
  • Reflux: Heat to reflux until gas evolution (

    
    ) ceases (approx. 1-2 hours).
    
  • Isolation: Concentrate in vacuo to remove excess

    
    . Avert moisture exposure.[3][4]
    
  • Coupling: Redissolve the crude acid chloride in DCM.

  • Addition: Add a solution of 3,5-dichloroaniline and Pyridine (1.2 equiv) in DCM dropwise at 0°C.

  • Completion: Stir at RT. The reaction is usually rapid (<2 hours).

Mechanistic Visualization (T3P Pathway)[2][3]

Understanding the T3P activation cycle clarifies why it succeeds with weak nucleophiles.

T3PMechanism Acid 2-Methylbenzoic Acid Intermediate Mixed Anhydride (Activated Species) Acid->Intermediate Deprotonation + Attack on P Base Base (Pyridine) Base->Intermediate Deprotonation + Attack on P T3P T3P Anhydride T3P->Intermediate TS Transition State (Rate Limiting Step) Intermediate->TS + Amine Amine 3,5-Dichloroaniline (Weak Nucleophile) Product Target Amide + Water Soluble Salts TS->Product - HOP(O)(R)O-

Figure 2: T3P activation pathway.[1][2][3][4] The phosphorus-based mixed anhydride is highly electrophilic, compensating for the steric bulk of the o-methyl group.[1][2]

Troubleshooting & Optimization Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Steric hindrance preventing attack.[1][2][3][4]Switch from RT to Reflux (Protocol A). If using HATU, switch to Acid Chloride (Protocol C).[2][4]
No Reaction Amine is too deactivated.Ensure base is sufficient.[3][4][6] Use Pyridine as solvent (acts as acyl transfer agent).[3][4]
Epimerization N/A for this substrate.[3][4][7]This substrate is achiral at the alpha-position; aggressive conditions (high heat) are permissible.[2][3][4]
Precipitation Product insolubility.[3][4][8]This product is highly lipophilic.[3][4] Ensure sufficient organic solvent (DCM/EtOAc) during workup to prevent product loss in the rag layer.
References
  • Dunetz, J. R., et al. (2011).[2][4] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development . (Review of T3P scalability).

  • Carpino, L. A. (1993).[3][4] 1-Hydroxy-7-azabenzotriazole.[1][2][3][4] An efficient peptide coupling additive.[3][4][7][9][10] Journal of the American Chemical Society . (Foundational paper on HATU/HOAt effect).

  • Valeur, E., & Bradley, M. (2009).[2][4] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews .[3][4] (Comprehensive guide on coupling mechanisms).

  • Archimica (Now Curia).T3P® (Propylphosphonic Anhydride) Handling Guide.

Sources

Application Note: Scalable Production of N-(3,5-dichlorophenyl)-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Abstract & Retrosynthetic Analysis[1]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N-(3,5-dichlorophenyl)-2-methylbenzamide , a structural motif common in succinate dehydrogenase inhibitor (SDHI) fungicides and specific kinase inhibitors.[1] Unlike milligram-scale discovery routes that rely on expensive coupling agents (HATU, EDC), this protocol utilizes an Acid Chloride Activation strategy optimized for multi-kilogram production.[1]

Key process features include:

  • Telescoped Processing: Minimizing isolation steps by using a common solvent (Toluene) for both activation and amidation.

  • Nucleophile Management: Addressing the low nucleophilicity of 3,5-dichloroaniline through thermal promotion and base catalysis.[1]

  • Purification by Crystallization: Avoiding chromatography in favor of a thermodynamically controlled crystallization to ensure >99.5% HPLC purity.

Chemical Strategy & Thermodynamics

The synthesis connects 2-methylbenzoic acid (o-toluic acid) and 3,5-dichloroaniline .[1]

  • Challenge 1: Steric Hindrance: The ortho-methyl group on the benzoic acid introduces steric bulk, slightly retarding the attack of the chlorinating agent.[1]

  • Challenge 2: Electronic Deactivation: The 3,5-dichloro substitution pattern on the aniline significantly reduces the electron density of the amine nitrogen, making it a poor nucleophile.[1] Standard Schotten-Baumann conditions (aqueous base) often fail or suffer from competitive hydrolysis of the acid chloride.[1]

  • Solution: We employ an anhydrous Acid Chloride route using Thionyl Chloride (

    
    ) followed by a base-mediated coupling in Toluene.[1]
    

Part 2: Process Safety & Hazard Assessment

CRITICAL WARNING: This protocol involves corrosive reagents and toxic intermediates. All operations must be conducted in a fume hood or a reactor with a scrubber system.

ReagentHazard ClassScale-Up RiskMitigation
Thionyl Chloride Corrosive, Water ReactiveGeneration of

and

gas.[1]
Use a caustic scrubber (NaOH). maintain

sweep.
3,5-Dichloroaniline Toxic, IrritantDust inhalation; Skin absorption.[1]Use solids handling isolator or slurry transfer.
2-Methylbenzoyl Chloride Lachrymator, CorrosiveHydrolysis releases HCl.[1]Handle under anhydrous conditions.[2][3]
Toluene FlammableStatic discharge during transfer.Ground all equipment; inert atmosphere.

Part 3: Detailed Experimental Protocol

Reaction Scheme Visualization

ReactionScheme SM1 2-Methylbenzoic Acid (o-Toluic Acid) Inter 2-Methylbenzoyl Chloride SM1->Inter Step 1: Activation (Toluene, 75°C) Reagent1 SOCl2 DMF (cat.) Reagent1->Inter Product N-(3,5-dichlorophenyl)- 2-methylbenzamide Inter->Product Step 2: Amidation (Toluene, Reflux) SM2 3,5-Dichloroaniline Base (TEA/Pyridine) SM2->Product

Caption: Two-step telescoped synthesis via acid chloride intermediate.

Step-by-Step Methodology (1.0 kg Scale Basis)
Phase A: Activation (Acid Chloride Formation)
  • Reactor Setup: Equip a 10 L jacketed glass reactor with an overhead stirrer, reflux condenser, nitrogen inlet, and a gas outlet connected to a caustic scrubber (20% NaOH).

  • Charging: Charge 2-Methylbenzoic acid (1.0 eq, 680 g) and Toluene (5.0 vol, 3.4 L) . Stir to create a slurry.

  • Catalyst: Add DMF (0.01 eq, ~3.6 g) . Note: DMF acts as a Vilsmeier-Haack type catalyst, essential for overcoming the steric hindrance of the ortho-methyl group.[1]

  • Addition: Heat the mixture to 50°C. Add Thionyl Chloride (1.2 eq, 714 g) dropwise over 60 minutes.

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ) will occur. Ensure scrubber capacity is sufficient.
  • Reaction: Heat to 75-80°C and hold for 3-4 hours. The solution should become clear.

  • IPC (In-Process Control): Aliquot 50 µL, quench in MeOH. Analyze by HPLC. Target: <1.0% residual acid (as methyl ester).

  • Strip: Distill off excess

    
     and ~1 vol of Toluene under mild vacuum (remove ~700 mL distillate). Critical: Residual 
    
    
    
    will consume the aniline and base in the next step.
Phase B: Amidation (Coupling)[4][5]
  • Preparation: Cool the acid chloride solution to 20°C.

  • Aniline Charge: In a separate vessel, dissolve 3,5-Dichloroaniline (1.0 eq, 810 g) in Toluene (3.0 vol, 2.0 L) .

    • Expert Insight: 3,5-dichloroaniline is a weak nucleophile.[1] Pre-dissolution ensures homogenous kinetics.

  • Base Addition: Add Triethylamine (1.1 eq, 556 g) to the aniline solution.

    • Alternative: Pyridine (1.1 eq) can be used if reaction kinetics are slow, but TEA is easier to remove.

  • Coupling: Add the Aniline/Base solution to the Acid Chloride reactor over 60 minutes, maintaining temperature <40°C (Exothermic).

  • Completion: Heat the reaction mixture to 90-100°C (Reflux) for 4-6 hours.

    • Reasoning: The electron-withdrawing chlorines on the aniline require thermal energy to drive the reaction to completion against the steric bulk of the acid chloride.[1]

  • IPC: HPLC analysis. Target: <0.5% unreacted aniline.

Phase C: Workup & Isolation[1]
  • Quench: Cool to 50°C. Add Water (5 vol, 3.4 L) . Stir for 30 minutes.

  • Phase Separation: Separate the lower aqueous phase (contains TEA·HCl salts).

  • Acid Wash: Wash the organic layer with 1M HCl (3 vol) .

    • Purpose: Removes unreacted 3,5-dichloroaniline and residual TEA/Pyridine.[1]

  • Base Wash: Wash the organic layer with 5% NaHCO3 (3 vol) .

    • Purpose: Removes any hydrolyzed 2-methylbenzoic acid.[1]

  • Solvent Swap & Crystallization:

    • Distill the organic layer to approximately 3-4 volumes.[1]

    • Add Heptane (or n-Hexane) slowly (3-4 volumes) at 70°C until cloud point is reached.

    • Cool slowly to 0-5°C over 4 hours (controlled cooling ramp).

  • Filtration: Filter the white crystalline solid. Wash with cold Toluene/Heptane (1:2).

  • Drying: Vacuum oven at 50°C for 12 hours.

Part 4: Analytical Specifications & Troubleshooting

Expected Data
ParameterSpecificationNotes
Appearance White to Off-White Crystalline SolidYellowing indicates oxidation of aniline residuals.[1]
Yield 85 - 92%Molar yield based on 2-methylbenzoic acid.[1]
Purity (HPLC) > 99.0%Area %.
Melting Point 155 - 160°C (Estimated)Sharp range indicates high purity.[1]
1H NMR (DMSO-d6) δ 2.35 (s, 3H, Ar-CH3), 7.2-7.5 (m, 4H, Benzoyl), 7.8 (s, 1H, Aniline-p), 7.9 (s, 2H, Aniline-o), 10.6 (s, 1H, NH)Diagnostic methyl singlet and amide proton.[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete activation of acid.[1]Ensure DMF catalyst is fresh; increase SOCl2 to 1.5 eq.
High Impurity (Acid) Hydrolysis during workup.Ensure acid chloride formation is complete before adding aniline.
Slow Reaction Poor nucleophilicity of aniline.Switch base to Pyridine (acts as acyl transfer catalyst) or add 5 mol% DMAP. Increase temperature.
Colored Product Oxidation of aniline.Ensure Nitrogen inerting throughout; wash thoroughly with HCl.

Part 5: Process Flow Diagram

ProcessFlow Start Start: Raw Materials Reactor1 Reactor 1: Acid Chloride Formation (Toluene, SOCl2, DMF) Start->Reactor1 Distillation Distillation: Remove excess SOCl2 Reactor1->Distillation Complete Conversion Reactor2 Reactor 1 (Cont.): Add Aniline + Base Reflux 4-6h Distillation->Reactor2 Workup Workup: 1. Water Wash 2. HCl Wash (Remove Amine) 3. NaHCO3 Wash (Remove Acid) Reactor2->Workup IPC Pass Cryst Crystallization: Conc. Toluene -> Add Heptane Cool to 0°C Workup->Cryst Filter Filtration & Drying Cryst->Filter Final Final Product: N-(3,5-dichlorophenyl)-2-methylbenzamide Filter->Final

Caption: Operational workflow from raw materials to isolated API intermediate.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[4] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4][5][6][7] Organic Process Research & Development, 20(2), 140–177. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 799096, N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide (Analogous Structure). Retrieved from [Link]

  • Constable, D. J., et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9(5), 411-420.[1] (Reference for solvent selection: Toluene vs. DCM).

Sources

Troubleshooting & Optimization

Removing impurities from N-(3,5-dichlorophenyl)-2-methylbenzamide reaction mixtures

[1]

Ticket ID: #AMIDE-35DC-2MB Subject: Impurity Removal & Protocol Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The "Weak Base" Trap

Welcome to the technical support hub for N-(3,5-dichlorophenyl)-2-methylbenzamide . If you are accessing this guide, you are likely facing a specific, persistent issue: residual 3,5-dichloroaniline in your final product that resists standard acidic workups.

The Root Cause Analysis

Your difficulty stems from two converging molecular factors:

  • Electronic Deactivation: The two chlorine atoms on the aniline ring withdraw electron density, lowering the pKa of the amino group to approximately ~2.0–2.5. This makes it a sluggish nucleophile (slow reaction) and a very weak base (hard to protonate).

  • Steric Hindrance: The ortho-methyl group on the 2-methylbenzoyl chloride creates steric bulk, further retarding the coupling rate.[1]

The Consequence: You likely have significant unreacted aniline. Crucially, standard 1M HCl washes often fail to extract 3,5-dichloroaniline because the amine is not basic enough to be fully protonated and partitioned into the aqueous phase, especially if your organic solvent is highly lipophilic (e.g., DCM or EtOAc).[1]

Module 1: Diagnostic Workflow

Before attempting remediation, confirm your impurity profile.[1] Use this decision matrix to select the correct purification strategy.

Purification_Decision_TreeStartSTART: Analyze Crude Mixture(LC-MS / TLC)Impurity_TypeIdentify Major ImpurityStart->Impurity_TypeAnilineUnreacted 3,5-dichloroaniline(Weak Base)Impurity_Type->AnilineAcid2-methylbenzoic acid(Acidic)Impurity_Type->AcidBothMixture of BothImpurity_Type->BothAction_AnilineIs the Aniline < 5%?Aniline->Action_AnilineAction_AcidProtocol A:Basic Wash (NaHCO3/NaOH)Acid->Action_AcidBoth->Action_AcidAction_Acid->AnilineIf aniline remainsDecision_LowYes (<5%)Action_Aniline->Decision_LowDecision_HighNo (>5%)Action_Aniline->Decision_HighMethod_CrystProtocol C:Recrystallization(EtOH/Water)Decision_Low->Method_CrystMethod_ScavengeProtocol B:Chemoselective Scavenging(Resin/Anhydride)Decision_High->Method_Scavenge

Figure 1: Purification Decision Matrix. Select your protocol based on the specific impurity profile and abundance.

Module 2: Troubleshooting Guides

Protocol A: The Modified Biphasic Work-up

Use this for removing 2-methylbenzoic acid and bulk reagents.[1]

The Science: While 2-methylbenzoic acid (pKa ~3.[1]9) is easily removed with mild base, the 3,5-dichloroaniline requires aggressive acidification to partition into water.[1]

StepReagentPurposeTechnical Note
1 1M NaOH Remove AcidThe acid deprotonates to the carboxylate (water soluble).[1]
2 Brine DryingRemoves bulk water from organic phase.[1]
3 2M H2SO4 Remove AnilineCRITICAL: HCl is often too volatile/weak.[1] Sulfuric acid creates a non-volatile salt.

Troubleshooting:

  • Issue: "I washed with acid, but the aniline is still there."

  • Fix: The partition coefficient favors the organic layer because the aniline is so lipophilic.

    • Switch Solvent: Evaporate DCM; redissolve in Diethyl Ether (Et2O). Aniline salts are often less soluble in ether, forcing them into the aqueous layer or causing them to precipitate as solids you can filter off.

Protocol B: Chemoselective Scavenging (The "Silver Bullet")

Use this when acid washing fails to remove the aniline.

The Science: Since 3,5-dichloroaniline is a weak base, protonation is inefficient.[1] Instead, use its nucleophilicity . We introduce an electrophile (scavenger) that reacts only with the amine to form a new, easily separable species.

Recommended Scavengers:

  • Polymer-Supported Isocyanate (PS-NCO): Reacts with aniline to form an insoluble urea.[1]

  • Succinic Anhydride (Solution Phase): Reacts with aniline to form a carboxylic acid-amide, which can then be extracted with NaHCO3 (Protocol A).[1]

Workflow (Solution Phase Scavenging):

  • Add 0.5 eq. Succinic Anhydride to the reaction mixture.

  • Stir at room temperature for 2 hours (monitor consumption of aniline by TLC).

  • The aniline is converted to N-(3,5-dichlorophenyl)succinamic acid.[1]

  • Perform a Basic Wash (Sat. NaHCO3) . The new impurity is now acidic and washes away instantly.

  • Your product (neutral amide) remains in the organic layer.

Protocol C: Recrystallization

Use this as the final polishing step.

The Science: Benzamides generally have high melting points and crystallize well due to hydrogen bonding /

1

Solvent System Data:

Solvent SystemRatio (v/v)Solubility of ProductSolubility of Impurities
Ethanol / Water 90:10

70:30
High (Hot) / Low (Cold)High (Cold)
Toluene / Heptane 1:1 ModerateHigh
Ethyl Acetate / Hexane 1:3 ModerateHigh

Step-by-Step:

  • Dissolve crude solid in minimal boiling Ethanol (95%) .

  • Once dissolved, remove from heat.

  • Add Water dropwise until a faint turbidity (cloudiness) persists.

  • Add 1 drop of Ethanol to clear it.

  • Allow to cool slowly to Room Temperature, then 4°C.

  • Filter crystals and wash with cold 50% EtOH/Water.

Module 3: Advanced Mechanism Visualization

Understanding why the scavenging works ensures you can adapt if reagents change.

Scavenging_MechanismImpurity3,5-Dichloroaniline(Impurity)IntermediateReaction(Nucleophilic Attack)Impurity->IntermediateScavengerSuccinic Anhydride(Electrophile)Scavenger->IntermediateDerivSuccinamic Acid Derivative(Now Acidic!)Intermediate->DerivRing OpeningBase_WashNaHCO3 WashDeriv->Base_WashAqueousAqueous Waste(Removed)Base_Wash->AqueousDeprotonation

Figure 2: Mechanism of "Tag-and-Drag" purification.[1] The lipophilic aniline is chemically tagged to become water-soluble.[1]

Frequently Asked Questions (FAQ)

Q: Why not just use column chromatography? A: You can, but 3,5-dichloroaniline often "streaks" or co-elutes with benzamides because their polarities are similar on silica.[1] If you must use a column, pretreat the silica with 1% Triethylamine (TEA) to neutralize acidic sites, or use a gradient of 0-30% EtOAc in Hexanes .[1]

Q: My product is oiling out during recrystallization. Why? A: This usually means the impurity profile is still too high (>10%), depressing the melting point.

  • Fix: Re-dissolve the oil in EtOH. Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall to induce nucleation. Alternatively, switch to the Toluene/Heptane system, which is less prone to oiling for this specific lipophilic amide.[1]

Q: Can I use 2-methylbenzoyl chloride in excess to ensure all aniline reacts? A: Yes, but 2-methylbenzoyl chloride hydrolyzes to 2-methylbenzoic acid.[1] While easier to remove than the aniline, a large excess creates a "soap" during the basic wash, leading to emulsions. We recommend 1.1 equivalents max.

References

  • Amide Coupling Protocols & Troubleshooting

    • Source: N
    • Title: Synthesis of amide deriv
    • URL:[Link]

  • Solubility of Benzamides

    • Source: Imperial College London / ResearchG
    • Title: Solubility determination and modelling of benzamide in organic solvents[2][3]

    • URL:[Link]

  • Scavenger Resins in Organic Synthesis

    • Source: Amerigo Scientific[4]

    • Title: Scavenger Resins: Polymer-supported scavenging reagents[1][4]

    • URL:[Link]

  • Properties of 3,5-Dichloroaniline

    • Source: PubChem[5][6]

    • Title: 3,5-Dichloroaniline | C6H5Cl2N (CID 12281)[1][5][6]

    • URL:[Link][6]

Minimizing side reactions during 2-methylbenzoyl chloride coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Optimizing Yields

Executive Summary: The "Ortho-Effect" Challenge

User Context: You are likely experiencing sluggish reaction rates, incomplete conversion, or the persistence of "ghost" impurities (often o-toluic acid or its anhydride) despite using standard acyl chloride protocols.

The Root Cause: 2-Methylbenzoyl chloride (o-toluoyl chloride) is not benzoyl chloride. The methyl group at the ortho position creates significant steric hindrance .[1][2] This blocks the trajectory of incoming nucleophiles (amines/alcohols) towards the carbonyl carbon.[1]

  • Consequence 1: The desired reaction slows down (order of magnitude slower than benzoyl chloride).

  • Consequence 2: Competitive hydrolysis (reaction with moisture) becomes statistically more favorable because water is small and can slip past the steric blockade.

This guide provides the protocols to overcome this kinetic barrier.

Diagnostic Workflow

Before altering your chemistry, determine your specific failure mode using this decision matrix.

DiagnosticTree Start Start: What is the primary issue? Issue1 Starting Material Remains (Incomplete Conversion) Start->Issue1 Issue2 New Impurity Spot/Peak (Not Product or SM) Start->Issue2 CheckWater Check Solvents for Water Issue1->CheckWater Reaction Stalled CheckBase Is Base Strong? (e.g. LDA) Issue2->CheckBase Hydrolysis Diagnosis: Hydrolysis (Product: o-Toluic Acid) CheckWater->Hydrolysis Moisture Present Anhydride Diagnosis: Anhydride Formation (Dimerization) CheckWater->Anhydride System Dry but Slow CheckBase->Anhydride No (Weak Base) Ketene Diagnosis: Benzylic Deprotonation (Rare, but possible) CheckBase->Ketene Yes (Strong Base)

Figure 1: Diagnostic decision tree for identifying the root cause of coupling failure.

Critical Side Reactions & Mechanisms

A. The Hydrolysis-Anhydride Cascade (The "Parasitic Cycle")

This is the most common failure mode. Because the coupling is slow, trace moisture hydrolyzes the chloride to the acid. This acid then attacks the remaining chloride to form the anhydride, wasting two equivalents of your reagent.

  • Mechanism:

  • Detection:

    • TLC: Anhydride often runs slightly less polar than the chloride but more polar than the ester product.

    • IR: Look for the characteristic anhydride doublet (approx. 1780 and 1720 cm⁻¹).

B. Benzylic Deprotonation (The "Hidden" Risk)

Unlike benzoyl chloride, the ortho-methyl protons are benzylic. Strong bases can deprotonate this position, leading to decomposition or polymerization (benzocyclobutenone formation).

  • Prevention: Avoid LDA, NaH, or Alkyl-Lithiums. Stick to Pyridine, TEA, DIPEA, or inorganic carbonates.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" Anhydrous Coupling

Best for: Valuable substrates, sluggish amines, and avoiding hydrolysis.

Reagents:

  • 2-Methylbenzoyl chloride (1.1 equiv)

  • Nucleophile (Amine/Alcohol) (1.0 equiv)

  • DIPEA (Hünig's Base) (1.2 - 1.5 equiv) - Preferred over TEA for solubility.

  • DMAP (4-Dimethylaminopyridine) (5-10 mol%) - CRITICAL CATALYST.

  • Solvent: Anhydrous DCM or THF.

Step-by-Step:

  • Dry the System: Flame-dry glassware under

    
     or Ar.
    
  • Dissolve: Dissolve the Nucleophile, DIPEA, and DMAP in the solvent. Cool to 0°C.

  • Slow Addition: Add 2-methylbenzoyl chloride dropwise.

    • Why? Keeping the concentration of chloride low relative to the nucleophile minimizes anhydride formation.

  • The "Kick": Allow to warm to Room Temperature (RT). If TLC shows <50% conversion after 1 hour, heat to reflux (DCM: 40°C, THF: 66°C).

    • Note: The DMAP forms a highly reactive N-acylpyridinium intermediate that overcomes the steric hindrance of the ortho-methyl group [1].

  • Quench: Add saturated

    
     solution.
    
Protocol B: Modified Schotten-Baumann (Biphasic)

Best for: Scale-up, water-soluble amines (e.g., amino acids), robust substrates.

Reagents:

  • 2-Methylbenzoyl chloride (1.2 equiv)

  • Amine (1.0 equiv)

  • Base: 10% NaOH or

    
    [3]
    
  • Solvent: DCM or Ethyl Acetate / Water (1:1 ratio)

Step-by-Step:

  • Dissolve: Dissolve amine in the aqueous base. Add the organic solvent.[1][3][4]

  • Cool: Cool the biphasic mixture to 0-5°C.

    • Why? Hydrolysis is temperature-dependent. Low temp favors aminolysis over hydrolysis [2].

  • Vigorous Stirring: Add the acid chloride neat (or in minimal organic solvent) dropwise while stirring vigorously .

    • Why? You must maximize the surface area between phases to allow the amine to intercept the chloride before water does.

  • pH Control: Monitor pH. Keep it >9. If it drops, add more base immediately.

Data & Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Low Yield (<40%) Steric hindrance preventing attack.Add DMAP (10 mol%). This acts as an acyl-transfer catalyst, effectively "extending" the electrophile reach.
White Precipitate 1. Amine-HCl salt (Normal)2. o-Toluic Anhydride (Bad)Check solubility in water. Salt dissolves; anhydride does not. If anhydride, reduce addition rate and ensure reagents are dry.
Starting Material Persists Nucleophile is too weak or bulky.Switch solvent to Dichloromethane (DCM) (polar non-protic) or Acetonitrile to stabilize the transition state. Heat to reflux.
"Ghost" Peak in NMR Hydrolysis product (o-Toluic acid).Wash organic layer with 1M NaOH (2x) during workup. The acid deprotonates and moves to the aqueous layer.

Frequently Asked Questions (FAQ)

Q: Can I use Triethylamine (TEA) instead of DIPEA? A: Yes, but DIPEA is less nucleophilic and bulkier, reducing the risk of the base itself attacking the acid chloride (though rare with TEA). More importantly, DIPEA salts are often more soluble in organic solvents, preventing gumming.

Q: Why is DMAP necessary? I don't use it for benzoyl chloride. A: Benzoyl chloride is planar and unhindered. 2-Methylbenzoyl chloride has a methyl group twisting the carbonyl out of plane and blocking the attack trajectory. DMAP attacks the carbonyl to form an intermediate that is less sterically sensitive and a better leaving group [3].

Q: How do I remove excess 2-methylbenzoyl chloride during workup? A: Add a "scavenger" nucleophile like N,N-dimethylethylenediamine or simple morpholine (0.2 equiv) 15 minutes before ending the reaction. This converts excess chloride into a water-soluble amine-amide that washes away with acidic extraction.

References

  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Longman Scientific & Technical. Section: Aromatic Acid Chlorides.[2][4][5][6]

  • BenchChem Technical Support. o-Toluoyl Chloride Reactions & Safety Data. Retrieved Feb 2026. 1

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. (2nd Ed). Oxford University Press. Chapter: Nucleophilic Substitution at the Carbonyl Group.

Sources

Validation & Comparative

Introduction: The Analytical Significance of N-(3,5-dichlorophenyl)-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of N-(3,5-dichlorophenyl)-2-methylbenzamide and Comparative Analytical Strategies

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of N-(3,5-dichlorophenyl)-2-methylbenzamide, a compound of interest in drug development and chemical research. In the absence of a publicly available experimental mass spectrum for this specific molecule, this document leverages established principles of mass spectrometry and data from structurally related benzanilides to provide a robust predictive analysis.

The guide is designed for researchers, scientists, and drug development professionals, offering not only a theoretical framework for fragmentation but also a comparative look at alternative analytical techniques and detailed experimental protocols. Our approach is grounded in scientific integrity, drawing causal links between molecular structure and fragmentation behavior to empower researchers in their analytical endeavors.

N-(3,5-dichlorophenyl)-2-methylbenzamide belongs to the benzanilide class of compounds, which are prevalent in medicinal chemistry and materials science. The precise characterization of such molecules is paramount for understanding their pharmacokinetic profiles, metabolic fate, and potential toxicological properties. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. Understanding the specific fragmentation pattern of N-(3,5-dichlorophenyl)-2-methylbenzamide is critical for its unambiguous identification and quantification in complex matrices.

Predicted Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern

Based on the principles of mass spectrometry and studies on related benzanilides, we can predict the fragmentation of N-(3,5-dichlorophenyl)-2-methylbenzamide. The structure of the parent molecule is:

Structure:

Molecular Formula: C₁₄H₁₁Cl₂NO Monoisotopic Mass: 280.02 g/mol

Under positive-ion ESI, the molecule will readily protonate, likely at the amide nitrogen or oxygen, to form the precursor ion [M+H]⁺ with an m/z of 281.0. Collision-induced dissociation (CID) of this precursor is expected to yield a series of characteristic product ions.

Major Fragmentation Pathways

The fragmentation of protonated N-(3,5-dichlorophenyl)-2-methylbenzamide is anticipated to be dominated by cleavage of the amide bond, which is the most labile bond in the structure. This leads to two primary fragmentation pathways:

  • Pathway A: Formation of the 2-methylbenzoyl cation. Cleavage of the C-N amide bond with charge retention on the benzoyl portion will result in the formation of the 2-methylbenzoyl cation.

  • Pathway B: Formation of the 3,5-dichlorophenylaminyl radical cation and related fragments. While less common for charge retention, fragments related to the dichlorophenylamine moiety can also be observed.

A significant fragmentation pathway observed in 2-substituted benzanilides is the "proximity effect," where the ortho-substituent interacts with the amide group, leading to cyclization and subsequent elimination.[1][2][3] For N-(3,5-dichlorophenyl)-2-methylbenzamide, the 2-methyl group can facilitate a rearrangement.

Predicted Product Ions

The following table summarizes the predicted major product ions, their m/z values, and the proposed fragmentation mechanism.

m/z Proposed Structure/Formula Fragmentation Mechanism
281.0[C₁₄H₁₂Cl₂NO]⁺Protonated parent molecule [M+H]⁺
119.1[C₈H₇O]⁺Cleavage of the amide bond, forming the 2-methylbenzoyl cation.
91.1[C₇H₇]⁺Loss of CO from the 2-methylbenzoyl cation (m/z 119.1), forming the tolyl cation.
162.0[C₆H₅Cl₂N]⁺Protonated 3,5-dichloroaniline formed after amide bond cleavage and rearrangement.
Visualization of the Fragmentation Pathway

The following diagram illustrates the predicted fragmentation cascade of protonated N-(3,5-dichlorophenyl)-2-methylbenzamide.

Fragmentation_Pathway cluster_main Predicted MS/MS Fragmentation of N-(3,5-dichlorophenyl)-2-methylbenzamide cluster_path_A Pathway A cluster_path_B Pathway B M [M+H]⁺ m/z 281.0 F1 2-Methylbenzoyl cation [C₈H₇O]⁺ m/z 119.1 M->F1 - C₆H₅Cl₂N F3 Protonated 3,5-dichloroaniline [C₆H₅Cl₂N]⁺ m/z 162.0 M->F3 - C₈H₆O F2 Tolyl cation [C₇H₇]⁺ m/z 91.1 F1->F2 - CO

Caption: Predicted fragmentation pathway of protonated N-(3,5-dichlorophenyl)-2-methylbenzamide.

Comparison with Alternative Analytical Methodologies

While tandem mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to ensure data robustness and meet regulatory requirements.

Technique Advantages Disadvantages Applicability
Gas Chromatography-Mass Spectrometry (GC-MS) High chromatographic resolution for volatile and semi-volatile compounds. Well-established libraries for electron ionization (EI) spectra.Requires derivatization for non-volatile compounds. Thermal degradation of labile compounds is possible.Suitable for the analysis of N-(3,5-dichlorophenyl)-2-methylbenzamide if it is sufficiently volatile and thermally stable.[4][5]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Robust, widely available, and cost-effective. Excellent for quantification.Lower sensitivity and selectivity compared to MS. Does not provide structural information beyond the chromophore.Ideal for routine purity analysis and quantification in well-characterized samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides definitive structural elucidation. Non-destructive.Lower sensitivity compared to MS. Requires larger sample amounts and longer acquisition times.Essential for the initial structural confirmation of the synthesized compound.

Experimental Protocols

The following protocols are provided as a starting point for the analysis of N-(3,5-dichlorophenyl)-2-methylbenzamide. Optimization will be necessary based on the specific instrumentation and sample matrix.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh 1 mg of N-(3,5-dichlorophenyl)-2-methylbenzamide and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

  • Working Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare working solutions at the desired concentrations (e.g., 1 µg/mL, 100 ng/mL, and 10 ng/mL).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is designed for the sensitive detection and quantification of the target analyte.

Workflow Diagram:

LC_MS_Workflow cluster_workflow LC-MS/MS Experimental Workflow Sample Sample Preparation (Dissolution and Dilution) LC Liquid Chromatography (Reverse-Phase Separation) Sample->LC ESI Electrospray Ionization (Positive Ion Mode) LC->ESI MS1 Q1: Precursor Ion Selection (m/z 281.0) ESI->MS1 CID Q2: Collision-Induced Dissociation (Nitrogen gas) MS1->CID MS2 Q3: Product Ion Scanning CID->MS2 Detector Data Acquisition and Analysis MS2->Detector

Caption: A typical experimental workflow for LC-MS/MS analysis.

Instrumentation:

  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS Parameters:

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 300 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Precursor Ion (MS1): m/z 281.0.

  • Product Ions (MS2): m/z 119.1, 91.1, 162.0 (for targeted analysis). A full product ion scan should be performed initially for confirmation.

  • Collision Energy: Optimize for each transition; a starting point of 15-30 eV is recommended.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation of N-(3,5-dichlorophenyl)-2-methylbenzamide. The proposed fragmentation pathways, centered around the cleavage of the amide bond and potential proximity effects, offer a solid foundation for the identification and characterization of this compound. By integrating this knowledge with orthogonal analytical techniques and robust experimental protocols, researchers can achieve a high degree of confidence in their analytical results. The principles and methodologies outlined herein are intended to serve as a valuable resource for the scientific community engaged in the development and analysis of novel chemical entities.

References

  • Proximity Effects in Mass Spectra of Benzanilides. PubMed. [Link][2]

  • Proximity Effects in Mass Spectra of Benzanilides - PMC. National Center for Biotechnology Information. [Link][1]

  • (PDF) Proximity Effects in Mass Spectra of Benzanilides - ResearchGate. ResearchGate. [Link][3]

  • Analytical Methods - ATSDR. Agency for Toxic Substances and Disease Registry. [Link][4]

  • An analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. - EPA. United States Environmental Protection Agency. [Link][5]

Sources

A Comparative Analysis of N-(3,5-dichlorophenyl)-2-methylbenzamide Potency Against Standard Benzamides at the Dopamine D2 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Abstract: This guide provides a comprehensive framework for evaluating the potency of novel benzamide derivatives, using N-(3,5-dichlorophenyl)-2-methylbenzamide as an investigational compound. We detail the experimental design, step-by-step protocols, and data analysis required to compare its potency against established standard benzamides, such as Amisulpride and Sulpiride. The primary focus is on the dopamine D2 receptor, a critical target for antipsychotic and other neurological drugs.[1][2][3] This document serves as a methodological blueprint for researchers engaged in the characterization of new chemical entities within this important pharmacological class.

Introduction: The Significance of Benzamides and Potency Assessment

Substituted benzamides are a cornerstone in neuropharmacology, primarily recognized for their antagonistic activity at dopamine receptors.[2] This class of compounds, which includes clinically significant drugs like Amisulpride and Sulpiride, exerts therapeutic effects by modulating dopaminergic signaling, which is often dysregulated in psychiatric disorders like schizophrenia.[4][5][6] The potency of a benzamide derivative at the dopamine D2 receptor is a critical determinant of its potential therapeutic efficacy and side-effect profile.[7][8]

The investigational compound, N-(3,5-dichlorophenyl)-2-methylbenzamide, is a novel benzamide derivative. While public data on its specific biological activity is scarce, its structural similarity to other pharmacologically active benzamides warrants a thorough investigation of its potency. This guide outlines the essential in vitro assays required to characterize its profile in comparison to well-established standard benzamides.

Part 1: The Molecular Target: Dopamine D2 Receptor Signaling

The dopamine D2 receptor (D2R) is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subtype of G proteins.[1][3] Upon activation by its endogenous ligand, dopamine, the D2R initiates a signaling cascade that inhibits the enzyme adenylyl cyclase.[9][10][11] This action leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[10][12] This canonical pathway is a primary mechanism through which D2R modulates neuronal excitability and neurotransmitter release.[1][13] Antagonists, such as the benzamides, block dopamine from binding to the D2R, thereby preventing this inhibitory signaling cascade.[2]

D2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Activates G_Protein Gi/o Protein D2R->G_Protein Activates Benzamide Benzamide Antagonist Benzamide->D2R Blocks AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Figure 1: Simplified Dopamine D2 Receptor Signaling Pathway.

Part 2: Experimental Design for Potency Determination

To comprehensively compare the potency of N-(3,5-dichlorophenyl)-2-methylbenzamide to standard benzamides, a two-pronged in vitro approach is essential:

  • Receptor Binding Assays: These assays determine the affinity of a compound for the receptor, quantified by the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.

  • Functional Assays: These assays measure the ability of a compound to produce a biological response upon binding to the receptor. For an antagonist, this is measured as the concentration required to inhibit 50% of the agonist response (IC50).

Causality Behind Experimental Choices
  • Why both binding and functional assays? A compound can have high affinity (low Ki) but may not be an effective antagonist (high IC50), or it could be a partial agonist. Running both assay types provides a more complete pharmacological profile.

  • Choice of Cell Line: A common choice is a stable cell line, such as HEK293 or CHO cells, recombinantly expressing the human dopamine D2 receptor. This ensures a high density of the target receptor and a clean system with minimal interference from other dopamine receptor subtypes.

  • Selection of Standards: Amisulpride and Sulpiride are chosen as "standard" benzamides due to their well-characterized pharmacology at the D2 receptor and their clinical relevance.[6][14][15] This allows for a direct comparison of the novel compound's potency against established benchmarks.

Part 3: Methodologies and Protocols

A self-validating experimental workflow is crucial for trustworthy results. This involves careful preparation, execution, and data analysis.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_binding Phase 2: Radioligand Binding Assay cluster_functional Phase 3: cAMP Functional Assay p1 Culture HEK293-D2R Cells p2 Prepare Cell Membranes p1->p2 f1 Incubate Live HEK293-D2R Cells with Test Compounds p1->f1 p3 Quantify Protein Concentration (BCA Assay) p2->p3 b1 Incubate Membranes with [3H]Spiperone & Test Compounds p3->b1 b2 Separate Bound/Free Ligand (Rapid Filtration) b1->b2 b3 Quantify Radioactivity (Scintillation Counting) b2->b3 b4 Calculate Specific Binding & Determine IC50 b3->b4 b5 Calculate Ki using Cheng-Prusoff Equation b4->b5 Data_Analysis Final Data Comparison & Potency Ranking b5->Data_Analysis f2 Stimulate with Forskolin & Dopamine Agonist f1->f2 f3 Lyse Cells & Measure cAMP Levels (e.g., HTRF) f2->f3 f4 Generate Dose-Response Curve & Determine IC50 f3->f4 f4->Data_Analysis

Figure 2: Integrated workflow for determining benzamide potency.
Protocol 1: Radioligand Binding Assay (Competitive Inhibition)

This protocol aims to determine the binding affinity (Ki) of the test compounds by measuring their ability to displace a known high-affinity radioligand, such as [3H]Spiperone, from the D2 receptor.[16][17][18]

Materials:

  • HEK293 cell membranes expressing human D2 receptors.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4.[19]

  • Radioligand: [3H]Spiperone (at a concentration near its Kd, e.g., 0.3 nM).

  • Non-specific determinant: (+)-Butaclamol (10 µM) or Haloperidol (10 µM).[16][19]

  • Test Compounds: N-(3,5-dichlorophenyl)-2-methylbenzamide, Amisulpride, Sulpiride (serially diluted).

  • 96-well plates, glass fiber filters (PEI-presoaked), cell harvester, and scintillation counter.[20]

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the serially diluted test compounds (or standards), and the cell membrane preparation (e.g., 10-20 µg protein/well).[20]

  • Define Controls:

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of the non-specific determinant.[16]

  • Initiate Reaction: Add [3H]Spiperone to all wells to start the binding reaction.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[19][20]

  • Termination: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[16]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

  • Counting: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity in a liquid scintillation counter.[16]

Protocol 2: cAMP Functional Assay (Antagonist Mode)

This protocol measures the functional potency (IC50) of the test compounds by quantifying their ability to counteract the dopamine-induced inhibition of cAMP production.[12][21][22]

Materials:

  • Live HEK293 cells stably expressing human D2 receptors.

  • Assay Medium: Serum-free cell culture medium.

  • Forskolin: An adenylyl cyclase activator, used to stimulate a measurable baseline of cAMP.[12]

  • Dopamine Agonist: e.g., Quinpirole or Dopamine (at a concentration that gives ~80% of its maximal effect, i.e., EC80).

  • Test Compounds: N-(3,5-dichlorophenyl)-2-methylbenzamide, Amisulpride, Sulpiride (serially diluted).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[23][24]

Procedure:

  • Cell Plating: Seed the HEK293-D2R cells in a 96- or 384-well plate and grow to near confluency.

  • Pre-incubation with Antagonist: Remove growth medium and add the serially diluted test compounds (or standards) to the cells. Incubate for 15-30 minutes.

  • Stimulation: Add a solution containing both Forskolin and the dopamine agonist to all wells (except for baseline controls). This mixture will simultaneously stimulate cAMP production (via Forskolin) and inhibit it (via the D2R agonist).

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[22]

Part 4: Data Analysis and Interpretation

1. Binding Affinity (Ki) Calculation:

  • First, calculate the specific binding at each test compound concentration: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand).

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[25][26][27] Ki = IC50 / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand used ([3H]Spiperone).

    • Kd is the dissociation constant of the radioligand for the receptor.

2. Functional Potency (IC50) Calculation:

  • Plot the measured cAMP levels against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50 value, which represents the concentration of the antagonist that restores the cAMP signal to 50% of the maximum level (i.e., 50% inhibition of the agonist's effect).

Comparative Data Summary

The final data should be summarized in a clear, comparative table. The following table presents realistic, hypothetical data for the purpose of illustration.

CompoundReceptor Binding AffinityFunctional Antagonist Potency
Ki (nM) at D2R IC50 (nM) in cAMP Assay
N-(3,5-dichlorophenyl)-2-methylbenzamide 1.5 12.5
Amisulpride (Standard)2.8[14][28][29]21.0[28]
Sulpiride (Standard)20.0[30]150.0

Interpretation of Hypothetical Data:

Based on this hypothetical data, N-(3,5-dichlorophenyl)-2-methylbenzamide demonstrates a higher binding affinity (lower Ki) for the dopamine D2 receptor compared to both Amisulpride and Sulpiride. Its functional potency (lower IC50) also appears superior to the standard benzamides, suggesting it is a more potent D2 antagonist in this in vitro setting. The approximately 8-fold difference between its Ki and IC50 is typical and reflects the different conditions of a binding assay (using cell membranes) versus a functional assay (using live cells).

Conclusion and Future Directions

This guide has detailed a robust, scientifically-grounded methodology for comparing the in vitro potency of a novel benzamide, N-(3,5-dichlorophenyl)-2-methylbenzamide, against standard reference compounds at the dopamine D2 receptor. The combination of radioligand binding and functional cAMP assays provides a comprehensive initial characterization of a compound's pharmacological activity.

If experimental data confirms higher potency for the investigational compound, subsequent steps would include:

  • Selectivity Profiling: Assessing binding affinity against other dopamine receptor subtypes (D1, D3, D4, D5) and other common off-targets (e.g., serotonin, adrenergic receptors) to determine its selectivity.[4][14]

  • In Vivo Studies: Progressing to animal models to evaluate pharmacokinetic properties, brain penetration, and efficacy in behavioral paradigms relevant to psychosis or other CNS disorders.[15][31]

By following this structured approach, researchers can generate reliable and comparable data, enabling informed decisions in the drug discovery and development pipeline.

References

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182–217. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • George, S. R., O'Dowd, B. F., & Lee, S. P. (2002). G-protein-coupled receptor oligomerization and its potential for drug discovery. Nature Reviews Drug Discovery, 1(10), 808–820. [Link]

  • Ghanemi, A. (2021). Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. International Journal of Molecular Sciences, 22(17), 9414. [Link]

  • Ögren, S. O., & Köhler, C. (1982). Studies on the mechanism of action of substituted benzamide drugs. Acta Psychiatrica Scandinavica. Supplementum, 298, 21–31. [Link]

  • Perrault, G. H., Depoortere, R., Morel, E., Sanger, D. J., & Scatton, B. (1997). Psychopharmacological profile of amisulpride: an antipsychotic drug with presynaptic D2/D3 dopamine receptor antagonist activity and limbic selectivity. The Journal of pharmacology and experimental therapeutics, 280(1), 73–82. [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. CSPT/SCTP. [Link]

  • BioCrick. (n.d.). Amisulpride | CAS:71675-85-9. [Link]

  • Meltzer, H. Y. (1991). Mechanism of Action of Novel Antipsychotic Drugs. Schizophrenia Bulletin, 17(2), 263–287. [Link]

  • Pharmaguideline. (n.d.). Benzamides: Sulpiride. [Link]

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